
(R)-1-Benzyl-5-methylpiperazin-2-one
Vue d'ensemble
Description
®-1-Benzyl-5-methylpiperazin-2-one is an organic compound belonging to the piperazine family It is characterized by a benzyl group attached to the nitrogen atom at the first position and a methyl group at the fifth position of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-5-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The final step involves the methylation of the piperazine ring at the fifth position using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-5-methylpiperazin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Benzyl-5-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-5-methylpiperazin-2-one.
Reduction: Secondary amines.
Substitution: Various benzyl derivatives.
Applications De Recherche Scientifique
(R)-1-Benzyl-5-methylpiperazin-2-one, also known as (5R)-1-benzyl-5-methylpiperazin , is a chemical compound with applications in scientific research, particularly in the development of new therapeutic agents . This article aims to provide a detailed overview of its applications, supported by research findings and case studies from verified sources.
Scientific Research Applications
This compound and its derivatives are primarily used in pharmacological research and drug development . The applications span from acting as a key intermediate in synthesizing complex molecules to exploring treatments for chronic pain .
Key Applications:
- σ1 Receptor Ligands: Benzylpiperazine derivatives, including this compound, are utilized in designing selective σ1R ligands. These ligands are crucial in developing therapies for chronic pain because σ1 receptors modulate nociceptive signaling .
- Analgesic Development: Research has demonstrated that benzylpiperazinyl derivatives possess analgesic effects in mice models of pain, indicating their potential as therapeutic agents for pain management .
- Antitumor Activity: Certain derivatives of piperazin-2-one have shown antitumor activities. These compounds are designed and synthesized to evaluate their effectiveness against cancer cell lines .
σ1 Receptor Affinity and Selectivity
A study focused on synthesizing benzylpiperazinyl derivatives found that specific compounds exhibited high affinities for σ1R and selectivity over σ2R. For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showed a σ1R receptor affinity of σ1 = 1.6 nM and a selectivity ratio of σ2 / σ1 = 886 .
Analgesic Effects in Mouse Models
Compound 15 was further tested in a mouse formalin assay for inflammatory pain and a chronic nerve constriction injury (CCI) model for neuropathic pain. The compound produced dose-dependent antinociception and anti-allodynic effects without causing sedation or impairing locomotor responses, suggesting its potential as a therapeutic for chronic pain .
Structure-Affinity Relationships
The introduction of hydrophobic cyclohexyl or phenyl groups and the 4-methoxybenzylpiperazinyl moiety, linked by three-carbon units, results in optimal σ receptor binding profiles. This structural insight helps in designing more effective ligands .
Case Study 1: Population Pharmacokinetic Model Development
Aim: To develop a population pharmacokinetic model and explore covariate relationships .
Study Design: A clinical trial was conducted using a hypothetical test drug for atrial fibrillation. The study involved a double-blind, parallel, single-dose intravenous bolus administered to 100 patients randomized to either 100 mg or 250 mg doses. Blood samples were collected at various intervals post-dose, and covariates such as age, weight, creatinine clearance, and gender were measured .
Preliminary Data: The drug followed a one-compartment model with a half-life of approximately 7 hours. It was primarily renally eliminated, with creatinine clearance correlated to systemic clearance .
Case Study 2: Multiple Dosing Pharmacokinetic Model
Aim: To develop a population pharmacokinetic model after multiple dosing .
Study Design: A clinical trial was conducted involving a hypothetical test drug for diabetes. The study was a double-blind, multiple-dose oral study where patients were randomized to receive 500 mg three times a day for 5 days. The trial included 100 patients, and blood samples were collected at regular intervals .
Preliminary Data: The drug followed a two-compartment disposition with dosing every half-life. The absolute bioavailability was reported to be 50% .
Case Study 3: Population Pharmacokinetic-Pharmacodynamic (PK-PD) Model
Aim: To develop a Population Pharmacokinetic-pharmacodynamic (PK-PD) model .
Study Design: A clinical trial was conducted using a hypothetical test drug for immunosuppression and as an anti-inflammatory agent. Patients were randomized to receive 100 mg infused over 6 hours. The trial was conducted in 20 patients. Blood samples were collected at 0.5, 1, 3, 5, 6, 8, 12, 15, 18, 24 & 30 hours post dose. The biomarker measured was blood histamine concentration .
Preliminary Data: The drug was found to follow a one-compartment model with a half-life of about 3 hours. The drug is an immunosuppressant, it causes changes in cellular trafficking pattern of leucocytes, such as basophils, T helper cells resulting in net movement of cells from blood to extravascular sites .
Applications in Synthesis
This compound is also used as a building block in synthesizing complex molecules. For example, it can be used as a linker in complex molecule synthesis and bioconjugation reactions. It facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing solubility and stability.
Industrial Production: Industrial production involves reacting large quantities of PEG with t-Boc and mesylating agents under controlled conditions, followed by purification using column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%).
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: Lacks the methyl group at the fifth position, resulting in different pharmacological properties.
5-Methylpiperazine: Lacks the benzyl group, leading to reduced binding affinity to certain targets.
N-Benzyl-N-methylpiperazine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
®-1-Benzyl-5-methylpiperazin-2-one is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry.
Activité Biologique
(R)-1-Benzyl-5-methylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Overview of this compound
This compound belongs to the piperazine class, which is known for its versatility in drug development. The structural characteristics of this compound contribute to its interaction with various biological targets, making it a candidate for several therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Neuroleptic Activity
The compound has been evaluated for its neuroleptic properties. A related study on benzamide derivatives showed that modifications similar to those in this compound enhanced antipsychotic activity. The introduction of a benzyl group significantly improved the efficacy of these compounds in animal models, indicating that this compound may share similar neuroleptic effects .
Anticancer Potential
Emerging research suggests that this compound could play a role in cancer therapy. Preliminary findings indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth presents a promising avenue for further investigation .
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and enzymes.
Key Mechanisms:
- Dopamine Receptor Modulation: Similar compounds have shown affinity for dopamine receptors, which is critical for their neuroleptic effects.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression .
Data Summary
Case Studies
- Neuroleptic Efficacy Study: A study evaluating benzamide derivatives found that compounds structurally similar to this compound exhibited enhanced activity against apomorphine-induced stereotypy in rats, suggesting potential for treating psychosis .
- Anticancer Research: Investigations into the compound's effects on pancreatic ductal adenocarcinoma cells revealed significant inhibition of cell growth, supporting its role as a potential anticancer agent .
Propriétés
IUPAC Name |
(5R)-1-benzyl-5-methylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQLTLKLQTZPJU-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)CN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.